Methyl 3-chloro-6-methoxybenzoylformate
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Overview
Description
Methyl 3-chloro-6-methoxybenzoylformate is a chemical compound with the molecular formula C_9H_8ClO_4 It is a derivative of benzoylformate and contains both a chloro and a methoxy group on the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-chloro-6-methoxybenzoic acid.
Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl_2).
Formation of Methyl Ester: The acid chloride is then reacted with methanol in the presence of a base such as pyridine to form the methyl ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reaction conditions are carefully controlled to ensure high yield and purity.
Catalysts: Various catalysts may be used to improve the efficiency of the reaction, such as Lewis acids.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a catalyst are employed.
Substitution: Nucleophiles like hydroxide (OH^-) or other alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 3-chloro-6-methoxybenzoic acid.
Reduction Products: 3-chloro-6-hydroxybenzoylformate.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-chloro-6-methoxybenzoylformate is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: It may be used in the development of pharmaceuticals, especially in the design of drugs targeting specific biological pathways.
Industry: In the chemical industry, it serves as a precursor for the production of various fine chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-chloro-6-methoxybenzoylformate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .
Comparison with Similar Compounds
Methyl 3-chlorobenzoate: Lacks the methoxy group.
Methyl 6-methoxybenzoate: Lacks the chloro group.
Methyl 3-chloro-4-methoxybenzoate: Similar structure but different positions of substituents.
Properties
IUPAC Name |
methyl 2-(5-chloro-2-methoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBCUAZQRXLTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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